molecular formula C9H5BrIN B1524039 3-Bromo-2-iodoquinoline CAS No. 898559-23-4

3-Bromo-2-iodoquinoline

Cat. No. B1524039
M. Wt: 333.95 g/mol
InChI Key: JOMFAVRBFOBWQA-UHFFFAOYSA-N
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Description

3-Bromo-2-iodoquinoline is an organic compound with the empirical formula C9H5BrIN and a molecular weight of 333.95 . It is a halogenated heterocycle .


Synthesis Analysis

The synthesis of quinoline derivatives, including 3-Bromo-2-iodoquinoline, has been reported in various studies . Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-iodoquinoline consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is Brc1cc2ccccc2nc1I .


Chemical Reactions Analysis

Quinoline derivatives, including 3-Bromo-2-iodoquinoline, have been synthesized through various chemical reactions . For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Physical And Chemical Properties Analysis

3-Bromo-2-iodoquinoline is a solid with a melting point of 117-123 °C . Its density is predicted to be 2.154±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-Bromo-2-iodoquinoline is a valuable intermediate in synthesizing a variety of biologically active compounds. For instance, it has been utilized in the synthesis of GSK2126458, a compound with significant biological activity. The synthesis involves several steps, including cyclization and substitution reactions, underlining its importance in complex chemical syntheses (Wang et al., 2015).

Development of Novel Synthetic Approaches

The compound plays a critical role in developing new synthetic methods for creating quinoline derivatives. A study demonstrated a highly facile, single-step synthetic approach to developing 3-iodoquinolines, showcasing the compound's utility in streamlining complex chemical syntheses (Yaragorla et al., 2017).

Exploring Regioselective Synthesis

3-Bromo-2-iodoquinoline is also significant in regioselective synthesis, allowing for the creation of highly substituted 3-iodoquinolines with various alkyl and aryl moieties. This aspect is crucial for synthesizing specific, functionalized quinolines used in further chemical transformations and potential pharmaceutical applications (Ali et al., 2011).

Contribution to Antitumor Research

Another notable application is in antitumor research. The synthesis and chemical transformation of 3-bromo and 3-iodo derivatives of quinoline have been explored for their preliminary antitumor activities. This research area highlights the compound's potential in developing new anticancer agents (Mphahlele et al., 2006).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The hazard statements associated with it are H302, H315, H318, and H335 .

Future Directions

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivative . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

3-bromo-2-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMFAVRBFOBWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10708025
Record name 3-Bromo-2-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-iodoquinoline

CAS RN

898559-23-4
Record name 3-Bromo-2-iodoquinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-iodoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-iodoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Chniti, L Kollár, A Bényei, Á Dörnyei… - European Journal of …, 2023 - Wiley Online Library
… This methodology, which has been applied for the first time to access such original scaffolds through two different protocols involving 3-bromo-2-iodoquinoline, as a typical partner, …
B Boganyi, J Kámán - Tetrahedron, 2013 - Elsevier
… To our best knowledge, only the preparation of 3-bromo-2-iodoquinoline (17) is known in the literature 17 but the syntheses of the other three regioisomers have never been described. …
Number of citations: 78 www.sciencedirect.com
GA Salman, S Janke, NN Pham, P Ehlers, P Langer - Tetrahedron, 2018 - Elsevier
A convenient and regioselective synthesis of two series of indolo[2,3-b]quinolines, namely 10H-indolo[3,2-b]quinolines and 6H-indolo[2,3-b]quinolines, has been developed. The …
Number of citations: 16 www.sciencedirect.com
RHV Nishimura, VE Murie, R Vessecchi… - …, 2020 - Wiley Online Library
… Whereas 4,7-dichloroquinoline (5 f) metalation followed by iodolysis allowed the activated position C-8 to be iodinated in 71 and 68 % yield, the derivative 3-bromo-2-iodoquinoline (7 g…
R Dakarapu, JR Falck - The Journal of Organic Chemistry, 2018 - ACS Publications
… cross-couplings, reaction of 3 or 3 plus 3-bromo-2-iodoquinoline with Cu(OTf) 2 (25 mol %) … Coupling of 3 with 3-bromo-2-iodoquinoline [dioxane Jackiephos (25 mol %), NaCl (3 equiv)…
Number of citations: 16 pubs.acs.org
P Langer - Synlett, 2022 - thieme-connect.com
… The Suzuki–Miyaura reaction of 3-bromo-2-iodoquinoline (8) with various arylboronic acids afforded 2-aryl-3-bromoquinolines 9a–f in good to very good yields (Scheme [3]).[8] During …
Number of citations: 1 www.thieme-connect.com
RA Mekheimer, MA Al-Sheikh, HY Medrasi… - RSC advances, 2020 - pubs.rsc.org
… The Suzuki reaction of 2-chloro-3-bromoquinoline (71) and 3-bromo-2-iodoquinoline (73) with 2-bromophenylboronic acid gave 3-(2-bromophenyl)-2-chloroquinoline (72) and 3-bromo-…
Number of citations: 33 pubs.rsc.org
S Janke, S Boldt, K Ghazargan, P Ehlers… - European Journal of …, 2019 - Wiley Online Library
… The Sonogashira and subsequent Suzuki reaction of 3-bromo-2-iodoquinoline (1) afforded 2-alkynyl-3-arylquinolines 6a–d via 5a–d. The Suzuki and subsequent Sonogashira reaction …
ABJ Bracca, DA Heredia, EL Larghi… - European Journal of …, 2014 - Wiley Online Library
… An approach similar to that of Maes was followed by Bóganyi and Kámán (Scheme 17), starting from 3-bromo-2-iodoquinoline (105), easily available from 3-bromoquinoline (92) …
ASK Hashmi, M Buehrle - Aldrichimica Acta, 2010 - Citeseer
… 3-Bromo-2-iodoquinoline 707260 …
Number of citations: 224 citeseerx.ist.psu.edu

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